Alloxazine, 1,3-dimethyl-

Description

Overview of Alloxazine (B1666890) Scaffold and Derivatives

The core of an alloxazine is a tricyclic heteroaromatic ring system called benzo[g]pteridine-2,4(1H,3H)-dione. This structure consists of a pyrimidine (B1678525) ring fused with a quinoxaline (B1680401) moiety. Alloxazines are structural isomers of the biologically ubiquitous flavins (which are technically isoalloxazines) and differ in the arrangement of double bonds within the central ring system. researchgate.net This structural distinction leads to different spectroscopic and photophysical properties compared to flavins, though alloxazines maintain significant redox activity. researchgate.net

The versatility of the alloxazine scaffold allows for the synthesis of a wide array of derivatives. Modifications can be made at various positions on the ring system, particularly on the benzene (B151609) and pyrimidine portions of the molecule. A common and historically significant method for synthesizing the alloxazine core involves the condensation reaction between an o-phenylenediamine (B120857) and alloxan (B1665706). acs.orgcaymanchem.com This straightforward approach has enabled the creation of numerous derivatives, including those with hydroxyl or methyl substituents on the benzene ring, such as 7,8-dimethylalloxazine, also known as lumichrome (B1664701). acs.orgnih.gov Further derivatization, including alterations at the nitrogen positions, has expanded the functional diversity of this class of compounds for applications in materials science and medicinal chemistry. acs.orgrsc.org

Significance of N-Methylated Alloxazines in Chemical Research

The methylation of nitrogen atoms within the alloxazine scaffold, particularly at the N-1 and N-3 positions, is a key strategy for fine-tuning the molecule's chemical and physical properties. nih.gov N-methylation is a widely used technique in organic and medicinal chemistry to alter a compound's solubility, stability, and intermolecular interactions. chemicalbook.com

In the context of alloxazines, theoretical and experimental studies have shown that methylation significantly influences their photophysical behavior. While adding methyl groups at the N-1 and N-3 positions has only a modest effect on the primary light absorption transitions, it can substantially alter the pathways for energy dissipation from the excited state. Specifically, N-methylation can impact the efficiency of non-radiative decay processes, which is a critical factor in designing fluorescent probes or photosensitizers. nih.gov Functionalization at the N-1 and N-3 positions can perturb the electronic structure of the alloxazine chromophore, influencing properties like intersystem crossing. nih.gov This ability to modulate photophysical outcomes through targeted N-methylation makes these derivatives valuable subjects of research for developing novel materials with tailored optical properties.

Historical Context of 1,3-Dimethylalloxazine Discovery and Initial Studies

The study of alloxazines dates back to the early research on flavins and related pteridine (B1203161) compounds. The foundational synthesis for the alloxazine ring system involves the reaction of o-phenylenediamines with alloxan, a method that became a cornerstone of flavin and alloxazine chemistry. acs.orgcaymanchem.com Early work focused on understanding the fundamental structure and reactivity of the parent scaffold and its simple derivatives.

Following the establishment of reliable synthetic routes to the basic alloxazine structure, chemists began to explore the effects of various substituents to create a library of derivatives with diverse properties. The synthesis of N-methylated alloxazines, including 1,3-dimethylalloxazine, represents a logical progression in this field. While specific discovery literature for 1,3-dimethylalloxazine is not prominently documented, its synthesis falls within established chemical principles of N-alkylation applied to heterocyclic compounds. New methods for synthesizing the alloxazine core, such as the treatment of 6-anilinopyrimidines with diethyl azodicarboxylate, were developed over time, further facilitating access to a wide range of derivatives. The investigation of N-methylated variants like 1,3-dimethylalloxazine is driven by the desire to systematically modify the electronic and steric properties of the parent molecule for specific research applications, such as in the development of catalysts or photochemically active agents. acs.org

Physicochemical Properties of 1,3-Dimethylalloxazine

The following table summarizes key physicochemical properties of 1,3-dimethylalloxazine.

| Property | Value | Source |

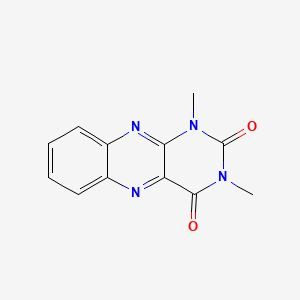

| IUPAC Name | 1,3-dimethylbenzo[g]pteridine-2,4-dione | |

| Molecular Formula | C₁₂H₁₀N₄O₂ | |

| Molecular Weight | 242.23 g/mol | |

| CAS Number | 2962-90-5 |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,3-dimethylbenzo[g]pteridine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N4O2/c1-15-10-9(11(17)16(2)12(15)18)13-7-5-3-4-6-8(7)14-10/h3-6H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEMGIXHLCZYUPK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=NC3=CC=CC=C3N=C2C(=O)N(C1=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20183804 | |

| Record name | Alloxazine, 1,3-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20183804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2962-90-5 | |

| Record name | Alloxazine, 1,3-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002962905 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Dimethylalloxazine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=120807 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Alloxazine, 1,3-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20183804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-Dimethylalloxazine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6GD3Q8LVS8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 1,3 Dimethylalloxazine and Its Analogs

Classical Synthetic Approaches

Traditional methods for synthesizing the alloxazine (B1666890) scaffold have been well-established for decades, primarily relying on condensation reactions, photochemical routes, and specific dealkylation strategies.

The most fundamental and widely utilized method for constructing the alloxazine ring system is the condensation of an o-phenylenediamine (B120857) derivative with alloxan (B1665706) or a related 1,3-dicarbonyl compound. umich.edursc.org In the synthesis of 1,3-dimethylalloxazine, this would typically involve the reaction of N,N'-dimethyl-o-phenylenediamine with alloxan.

The general mechanism involves the reaction of o-phenylenediamines with alloxan, which readily forms the pyrazine (B50134) ring of the alloxazine system. rsc.org While the condensation of primary o-phenylenediamines with alloxan in acidic conditions leads to alloxazines, reactions with free diamines can follow a different course. rsc.org For instance, the condensation of N-methyl-o-phenylenediamine with alloxan hydrate (B1144303) in ethanol (B145695) has been reported to yield 3,4-dihydro-3-keto-4-methylquinoxaline-2-carboxyureide. rsc.org However, the direct synthesis of alloxazines is a standard method. umich.edu The reaction conditions, such as solvent and pH, are critical in directing the outcome of the condensation.

A related approach involves the treatment of 6-anilinopyrimidines with diethyl azodicarboxylate, which results in the formation of the corresponding alloxazines in a single step. rsc.org

Table 1: Examples of Classical Condensation Reactions for Alloxazine Synthesis

| Diamine Reactant | Carbonyl Reactant | Product | Reference |

| o-phenylenediamine | Alloxan | Alloxazine | rsc.org |

| N-methyl-o-phenylenediamine | Alloxan | 3,4-dihydro-3-keto-4-methylquinoxaline-2-carboxyureide | rsc.org |

| 4,5-dimethyl-1,2-phenylenediamine | Alloxan | 7,8-dimethylalloxazine | beilstein-journals.org |

Photochemical methods offer an alternative pathway to alloxazine derivatives. One of the recognized routes is the photolysis of isoalloxazines (flavins). umich.edu For example, the photolysis of a riboflavin (B1680620) analog in a neutral medium is a known method for producing alloxazine derivatives. umich.edu This process involves the light-induced transformation of the isoalloxazine structure to the more thermodynamically stable alloxazine tautomer.

While much of the research on the photochemistry of alloxazines focuses on their excited-state properties and reactions, such as their use as photosensitizers, the synthetic aspect lies in this structural rearrangement. researchgate.netrsc.org The efficiency of these photochemical syntheses can be influenced by factors like the solvent and the substituents on the flavin ring. umich.edu However, for certain derivatives, such as N(3)-alkylated riboflavins, the low water solubility can make this photolysis procedure inconvenient. umich.edu

A more specialized classical method for the synthesis of specific N-alkylated alloxazines involves the hydroxylamine-induced N(10)-dealkylation of a corresponding lumiflavin (B1675435) (an isoalloxazine derivative). umich.edu This approach has been explored for the unambiguous synthesis of N(1)- and N(3)-mono-alkyl-alloxazine derivatives. umich.edu

The reaction, typically carried out in acetic acid, is more complex than a simple dealkylation and its outcome can depend on the nature of the substituent at the N(3) position. umich.eduicho.edu.pl For example, refluxing 3,7,8,10-tetramethylisoalloxazine in acetic acid alone has been shown to be more effective in promoting N-10 dealkylation than when additives like hydroxylamine (B1172632) sulfate (B86663) are present. icho.edu.pl This method provides a strategic route to alloxazines that might be difficult to obtain through direct condensation, by leveraging the reactivity of the more accessible isoalloxazine precursors.

Modern and Optimized Synthetic Protocols

In recent years, synthetic chemistry has seen a significant shift towards methods that are faster, more energy-efficient, and generate less waste. Microwave-assisted synthesis and mechanochemistry represent two such modern approaches that have been successfully applied to the synthesis of alloxazines.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating a wide range of chemical transformations. acs.orgchemrxiv.orgdntb.gov.ua This technique has been successfully employed for the synthesis of alloxazine and deazaalloxazine derivatives, offering significant advantages over conventional heating methods, such as reduced reaction times and often higher yields. acs.orgdntb.gov.uanih.gov

The synthesis of flavin-like ligands with extended π-conjugation, incorporating an alloxazine moiety, has been achieved using microwave-assisted techniques. acs.orgchemrxiv.org These methods are noted for their practicality and efficiency. acs.orgchemrxiv.org For example, the synthesis of alloxazine-based ligands and their subsequent complexation with ruthenium were effectively carried out using microwave irradiation. acs.orgchemrxiv.org The use of high-boiling point solvents like ethylene (B1197577) glycol can be advantageous in these syntheses, as it helps to dissolve starting materials and maintain a reducing atmosphere when needed. acs.org

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Reaction Type | Conventional Method | Microwave-Assisted Method | Advantage of MAOS | Reference |

| Alloxazine Ligand Synthesis | Hours of refluxing | Minutes | Reduced reaction time, improved efficiency | acs.orgchemrxiv.org |

| 5-Deazaalloxazine Synthesis | Conventional heating | Microwave irradiation | Faster reaction, higher yields | dntb.gov.ua |

| 1,3-Dipolar Cycloaddition | Conventional heating | Microwave irradiation | Facile synthesis | nih.gov |

Mechanochemistry, which involves chemical reactions induced by mechanical energy (e.g., ball milling), offers a solvent-free and often more efficient alternative to traditional solution-phase synthesis. beilstein-journals.orgnih.govbeilstein-journals.org This technique has been successfully applied to the synthesis of alloxazine derivatives.

A notable example is the mechanochemical synthesis of 7,8-dimethylalloxazine via the condensation of alloxane and 4,5-dimethyl-1,2-phenylenediamine. beilstein-journals.org This solid-state reaction proceeds with comparable yield to the classical solution-based method but in a solvent-free environment. beilstein-journals.org

Furthermore, mechanochemistry has been effectively used for the subsequent N-alkylation of the alloxazine core. beilstein-journals.orgnih.govbeilstein-journals.org For instance, a one-pot, two-step solid-state N-alkylation of 7,8-dimethylalloxazine with benzyl (B1604629) bromide in a ball mill yielded the 1,3-dibenzylalloxazine in quantitative yield. beilstein-journals.org The use of liquid-assisted grinding (LAG), where a small amount of solvent is added, can also be employed to facilitate these reactions. beilstein-journals.org This approach highlights the potential of mechanochemistry to create complex molecules like 1,3-dialkylalloxazines in an environmentally friendly and efficient manner. beilstein-journals.orgnih.govbeilstein-journals.org

Table 3: Mechanochemical Synthesis of Alloxazine Derivatives

| Reactants | Product | Conditions | Yield | Reference |

| Alloxane, 4,5-dimethyl-1,2-phenylenediamine | 7,8-dimethylalloxazine | Ball milling, p-toluenesulfonic acid | Good | beilstein-journals.org |

| 7,8-dimethylalloxazine, Benzyl bromide | 1,3-dibenzylalloxazine | Ball milling, K₂CO₃ | Quantitative | beilstein-journals.org |

| 7,8-dimethylalloxazine, Ethyl bromide | 1,3-diethylalloxazine & 1-ethyl-7,8-dimethylalloxazine | Ball milling, K₂CO₃, LAG | 62% overall | beilstein-journals.org |

Synthesis of Substituted 1,3-Dimethylalloxazine Derivatives (e.g., 7,8-dimethoxy-1,3-dimethylalloxazine)

The synthesis of substituted 1,3-dimethylalloxazine derivatives allows for the fine-tuning of their electronic and steric properties. A key example is the preparation of 7,8-dimethoxy-1,3-dimethylalloxazine, which can be achieved through a multi-step process.

A common synthetic route begins with the nitration of 1,2-dimethoxybenzene (B1683551) to yield 1,2-dimethoxy-4,5-dinitrobenzene. rsc.org This dinitro compound is then reduced to the corresponding diamine, 4,5-dimethoxy-1,2-diaminobenzene. rsc.org The subsequent condensation of this diamine with alloxan monohydrate in the presence of boric acid and acetic acid affords 7,8-dimethoxyalloxazine. rsc.org Finally, methylation of the N-1 and N-3 positions is carried out to produce the target molecule, 7,8-dimethoxy-1,3-dimethylalloxazine. rsc.org

The synthesis of the intermediate, 7,8-dimethoxyalloxazine, involves the reaction of 4,5-dimethoxy-1,2-diaminobenzene with alloxan monohydrate. rsc.org Boric acid is used as a catalyst in this condensation reaction, which is typically performed in acetic acid at room temperature. rsc.org

The final methylation step to yield 7,8-dimethoxy-1,3-dimethylalloxazine is achieved by reacting 7,8-dimethoxyalloxazine with an alkylating agent such as methyl iodide (CH₃I) in the presence of a base like potassium carbonate (K₂CO₃) in a solvent like dimethylformamide (DMF). rsc.org

A detailed synthetic procedure for a related derivative, 7,8-dihydroxy-1,3-dimethylalloxazine, starts from 7,8-dimethoxy-1,3-dimethylalloxazine via demethylation using a strong Lewis acid like boron tribromide (BBr₃). rsc.org

Table 1: Synthesis of 7,8-dimethoxyalloxazine

| Reactants | Reagents/Solvents | Product |

| 4,5-dimethoxy-1,2-diaminobenzene, Alloxan monohydrate | Boric acid, Acetic acid | 7,8-dimethoxyalloxazine |

Table 2: Synthesis of 7,8-dimethoxy-1,3-dimethylalloxazine

| Reactant | Reagents/Solvents | Product |

| 7,8-dimethoxyalloxazine | CH₃I, K₂CO₃, DMF | 7,8-dimethoxy-1,3-dimethylalloxazine |

The introduction of methoxy (B1213986) groups at the 7 and 8 positions of the alloxazine core has been shown to tune the absorption maximum of the molecule to approximately 400 nm. rsc.org

Green Chemistry Approaches in 1,3-Dimethylalloxazine Synthesis

In recent years, there has been a growing emphasis on developing environmentally friendly synthetic methods for alloxazine derivatives. These "green" approaches aim to reduce waste, use less hazardous materials, and improve energy efficiency.

One strategy involves the use of environmentally benign solvents. For instance, dimethyl sulfoxide (B87167) (DMSO) has been identified as a more environmentally friendly solvent for the synthesis of alloxazine analogs. beilstein-journals.org A facile and efficient three-component reaction in DMSO has been developed for the synthesis of 5-aryldeazaalloxazine derivatives, which are structurally related to alloxazines. beilstein-journals.org

Another green approach focuses on carrying out reactions under milder conditions. The synthesis of alloxazines can be achieved in high yield at room temperature through a single-step coupling of o-phenylenediamine derivatives and alloxan. harvard.edu This method is advantageous as it avoids harsh reaction conditions and simplifies the purification process. harvard.edu

Furthermore, photocatalysis using visible light represents a sustainable and efficient procedure in organic synthesis. acs.orgnih.gov Photooxidation reactions utilizing visible light and naturally abundant O₂ as the oxygen source are considered green due to low energy consumption and high product selectivity. acs.orgnih.gov Alloxazine derivatives themselves can act as heavy-atom-free photosensitizers, promoting chemical reactions with light. acs.org This opens up possibilities for greener synthetic routes where alloxazines catalyze their own formation or the synthesis of other valuable compounds.

The inherent properties of alloxazines, such as their redox activity and stability, make them attractive candidates for applications in energy storage systems, providing an environmentally friendlier alternative to some inorganic materials. researchgate.net The development of efficient and green synthetic routes is therefore crucial for realizing their full potential in these applications.

Table 3: Comparison of Synthetic Approaches for Alloxazine Derivatives

| Approach | Key Features | Environmental Benefits |

| Traditional Synthesis | Often involves multi-step reactions, potentially hazardous reagents, and organic solvents. | Less emphasis on environmental impact. |

| Three-Component Reaction in DMSO | Facile, efficient, uses an environmentally friendly solvent. beilstein-journals.org | Reduced use of hazardous solvents. beilstein-journals.org |

| Room Temperature Synthesis | Single-step coupling of inexpensive starting materials at ambient temperature. harvard.edu | High yield, energy efficiency, simplified procedure. harvard.edu |

| Visible Light Photocatalysis | Utilizes visible light and O₂ as a green oxidant. acs.orgnih.gov | Low energy consumption, use of an abundant and clean oxidant. acs.orgnih.gov |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a fundamental tool for elucidating the molecular structure of 1,3-dimethyl-alloxazine in both solution and the solid state. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H and ¹³C, a detailed map of the chemical environment of each atom can be constructed.

The ¹H NMR spectrum of 1,3-dimethyl-alloxazine provides distinct signals for its methyl and aromatic protons. The chemical shifts (δ) of these protons are influenced by their local electronic environment. Protons attached to or near electronegative atoms or aromatic rings are deshielded and appear at a lower field (higher ppm values). libretexts.orglibretexts.org

The two methyl groups, being in different chemical environments (N1-CH₃ and N3-CH₃), are expected to show distinct singlet signals. The N(1) methyl group in alloxazines is typically observed at a slightly upfield position compared to related structures. researchgate.net The protons on the benzene (B151609) ring portion of the molecule appear as a complex multiplet pattern in the aromatic region of the spectrum, typically between 7.0 and 9.0 ppm. oregonstate.edu The specific solvent used can influence the chemical shifts; for instance, shifts in dimethyl sulfoxide (B87167) (DMSO) often differ from those in chloroform (B151607) (CDCl₃) due to varying solvent-solute interactions. researchgate.netmodgraph.co.uk

Table 1: Representative ¹H NMR Chemical Shifts for 1,3-dimethyl-alloxazine

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |

| N1-CH₃ | ~ 3.5 | Singlet |

| N3-CH₃ | ~ 3.7 | Singlet |

| Aromatic Protons (H6, H7, H8, H9) | 7.5 - 8.5 | Multiplet |

Note: Values are approximate and can vary based on solvent and experimental conditions.

The ¹³C NMR spectrum provides information on all carbon atoms within the molecule, including quaternary carbons that are not observed in the ¹H NMR spectrum. docbrown.info In 1,3-dimethyl-alloxazine, twelve distinct carbon signals are expected. The chemical shifts differentiate the methyl carbons, the aromatic carbons, and the carbonyl carbons of the pyrimidine-2,4-dione ring.

The carbonyl carbons (C2 and C4) are significantly deshielded and appear at the lowest field. The carbons of the methyl groups (N1-CH₃ and N3-CH₃) resonate at the highest field. semanticscholar.org The remaining eight carbons of the fused ring system appear at intermediate chemical shifts. Assignments can be confirmed through advanced techniques like HMQC and HMBC. semanticscholar.orgresearchgate.net

Table 2: Predicted ¹³C NMR Chemical Shifts for 1,3-dimethyl-alloxazine

| Carbon Assignment | Chemical Shift (δ, ppm) |

| N1-CH₃ | ~ 28 |

| N3-CH₃ | ~ 32 |

| C9a | ~ 128 |

| C6, C7, C8, C9 | 120 - 140 |

| C5a | ~ 142 |

| C4a | ~ 150 |

| C2 (Carbonyl) | ~ 155 |

| C4 (Carbonyl) | ~ 160 |

| C10a | ~ 135 |

Note: Values are predicted based on data for alloxazine (B1666890) and methylated derivatives and can vary. docbrown.infosemanticscholar.org

Two-dimensional (2D) NMR experiments are crucial for the unambiguous assignment of all proton and carbon signals. Techniques such as Heteronuclear Single Quantum Coherence (HSQC) correlate directly bonded proton and carbon atoms, while the Heteronuclear Multiple Bond Correlation (HMBC) experiment reveals longer-range (2-3 bond) couplings between protons and carbons, which is essential for piecing together the molecular structure and assigning quaternary carbons. semanticscholar.orgmdpi.com

Solid-state NMR (ssNMR) provides invaluable insights into the structural properties of 1,3-dimethyl-alloxazine in its crystalline form. researchgate.net High-resolution solid-state ¹³C and ¹⁵N Cross-Polarization Magic Angle Spinning (CPMAS) NMR can reveal information about molecular packing, conformation, and tautomerism in the solid phase. nih.govacs.org For the parent alloxazine compound, ssNMR has been instrumental in confirming the dominant tautomeric form in the crystal structure, a level of detail not always accessible from solution-state NMR alone. researchgate.netnih.gov

Mass Spectrometry

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, thereby determining the molecular weight and elemental formula of a compound and providing structural clues through the analysis of its fragmentation patterns. wikipedia.org

In Electron-Impact (EI) Mass Spectrometry, the sample is bombarded with high-energy electrons, causing ionization and forming a molecular ion (M⁺•). wikipedia.org For 1,3-dimethyl-alloxazine (C₁₂H₁₀N₄O₂), the molecular ion peak would be observed at an m/z corresponding to its molecular weight. This energetically unstable molecular ion then undergoes fragmentation, breaking into smaller, characteristic charged fragments and neutral radicals or molecules. libretexts.orglibretexts.org

The fragmentation of 1,3-dimethyl-alloxazine is expected to follow pathways common to N-heterocyclic and aromatic compounds. youtube.comdocbrown.info Common fragmentation processes include:

Loss of a methyl radical (•CH₃): This alpha-cleavage is a common pathway, leading to a prominent peak at [M-15]⁺. libretexts.org

Loss of carbon monoxide (CO): Cleavage of the pyrimidine (B1678525) ring can result in the expulsion of a neutral CO molecule, giving a fragment at [M-28]⁺. This is a characteristic fragmentation for carbonyl-containing compounds.

Cleavage of the pyrimidine ring: More complex fragmentation can lead to the breakdown of the heterocyclic ring system, yielding various smaller ions.

Table 3: Major Expected Fragments in the Electron-Impact Mass Spectrum of 1,3-dimethyl-alloxazine

| m/z | Identity | Fragmentation Pathway |

| 242 | [C₁₂H₁₀N₄O₂]⁺• | Molecular Ion (M⁺•) |

| 227 | [C₁₁H₇N₄O₂]⁺ | Loss of •CH₃ |

| 214 | [C₁₂H₁₀N₄O]⁺• | Loss of CO |

| 185 | [C₁₀H₇N₃O]⁺ | Loss of •CH₃ and HNCO |

Note: The base peak, the most abundant ion, is often a stable fragment like [M-CH₃]⁺. docbrown.info

High-Resolution Mass Spectrometry (HRMS) measures the m/z of ions with very high accuracy (typically to four or more decimal places). This precision allows for the unambiguous determination of a compound's elemental formula. nih.gov While nominal mass spectrometry might not distinguish between C₁₂H₁₀N₄O₂ and another molecule with the same nominal mass, HRMS can easily differentiate them. By comparing the experimentally measured accurate mass to the calculated exact mass, the molecular formula of 1,3-dimethyl-alloxazine can be definitively confirmed.

Calculated Exact Mass of [C₁₂H₁₀N₄O₂]⁺•: 242.0804

HRMS Measurement: An experimental value extremely close to the calculated mass would confirm the elemental composition C₁₂H₁₀N₄O₂.

This technique is indispensable for confirming the identity of a synthesized compound or for identifying it from a complex mixture.

Electronic Absorption and Emission Spectroscopy (UV-Vis and Fluorescence)

While photophysical properties of "dimethyl-alloxazines" have been studied, the specific data for the 1,3-dimethyl isomer is not delineated. rsc.org Studies on related compounds like lumichrome (B1664701) offer insight into the expected spectroscopic behavior, but direct data for 1,3-dimethylalloxazine is absent. nih.gov

Analysis of Absorption and Emission Maxima and Quantum Yields

Specific absorption maxima, emission maxima, and fluorescence quantum yields for 1,3-dimethylalloxazine are not documented in the searched scientific literature.

Solvent Effects on Electronic Spectra

There are no available studies detailing the effects of different solvents on the electronic absorption or emission spectra of 1,3-dimethylalloxazine.

Excited State Dynamics and Fluorescence Lifetimes

The photophysical properties of 1,3-dimethylalloxazine are of significant interest due to their relevance in photocatalysis and organocatalysis. The excited-state dynamics of alloxazine derivatives are complex and can be significantly altered by substitution. For instance, the introduction of a trimethoxyphenyl group at the 7-position of the flavin core, a structure related to alloxazine, leads to an exceptionally weak fluorescence and a short excited-state lifetime. This is attributed to a unique and rapid deactivation pathway of the singlet excited state, ¹(π,π), which proceeds through a nonadiabatic transition to the ¹(n,π) excited state, followed by deactivation back to the ground state (S₀), effectively bypassing the formation of the triplet T₁ state. researchgate.net This rapid photocycle is completed within a 15 ps time window. researchgate.net

In the context of photocatalysis, 5-ethyl-1,3-dimethylalloxazinium salts have been synthesized and their photoredox capabilities evaluated. The redox properties of the excited singlet state (E(S₁)) are crucial for their catalytic activity. For example, the 7,8-dimethoxy derivative exhibits a high oxidation power with an E(S₁) of 2.26 V, enabling it to catalyze the oxidative [2+2] cycloelimination of various cyclobutanes. researchgate.net Mechanistic studies, including time-resolved spectroscopy, indicate that these reactions can proceed via the triplet-born radical pair following an electron transfer from the substrate to the triplet state of the alloxazinium salt. researchgate.net The fluorescence lifetime (τ) is a key parameter in these studies; for one flavin derivative, a fluorescence lifetime of 0.41 picoseconds was determined from a single exponential fit of the fluorescence decay kinetics. researchgate.net

Table 1: Excited State Redox Potentials of a 5-ethyl-1,3-dimethylalloxazinium salt derivative

This table is interactive. You can sort and filter the data.

| Parameter | Value (V) |

|---|---|

| E*(S₁) | 2.26 |

| E_ox of substrate | up to 2.05 |

Data sourced from a study on photocatalytic oxidative [2+2] cycloelimination reactions. researchgate.net

Spectroelectrochemistry for Electronic Properties

Spectroelectrochemistry is a powerful technique to probe the electronic properties of molecules by monitoring spectroscopic changes during electrochemical events. Studies on metal complexes of 1,3-dimethylalloxazine (DMA) have provided significant insights into its redox behavior. When complexed with metals like iridium, ruthenium, or copper, DMA undergoes reversible one-electron reduction. rsc.orgacs.orgnih.gov

In a study of [(C₅Me₅)IrCl(L)]⁺, where L is 1,3-dimethylalloxazine, electrochemical reduction generates a radical species. rsc.org UV-Vis spectroelectrochemistry revealed the formation of long-wavelength absorptions around 600 nm upon reduction. rsc.org This, in conjunction with IR spectroelectrochemistry, confirmed that the reduction is ligand-centered, forming an iridium(III) complex with a radical anionic alloxazine ligand, denoted as [(C₅Me₅)IrIIICl(L⁻˙)]˙. rsc.org

Similarly, for the complex [(DMA)Ru(bpy)₂]²⁺, the one-electron reduction was also found to be ligand-centered, as determined by EPR and UV-Vis spectroelectrochemistry. acs.orgnih.gov In contrast, for the tungsten complex (DMA)WO₂Cl₂, the reduction was determined to be metal-centered. acs.orgnih.gov These studies demonstrate how the electronic properties and the site of redox changes in 1,3-dimethylalloxazine can be modulated by coordination to different metal centers.

Vibrational Spectroscopy (IR and Raman)

Vibrational spectroscopy, including infrared (IR) and Raman techniques, is essential for the structural identification of 1,3-dimethylalloxazine and for analyzing its interactions with its environment.

Characteristic Vibrational Modes for Structural Identification

The IR spectrum of 1,3-dimethylalloxazine exhibits several characteristic absorption bands that are useful for its identification. The synthesis and characterization of this compound have provided well-defined IR data. amazonaws.com The carbonyl groups (C=O) of the alloxazine ring give rise to strong stretching vibrations, which are particularly sensitive to the electronic environment.

A detailed characterization of synthesized 1,3-dimethylalloxazine reported the following key IR peaks:

Table 2: Characteristic IR Frequencies of 1,3-DimethylalloxazineThis table is interactive. You can sort and filter the data.

| Wavenumber (cm⁻¹) | Assignment |

|---|---|

| 1717 | C=O stretching |

| 1652 | C=O stretching |

| 1552 | Aromatic ring stretching |

| 1455 | CH₃ bending |

| 1417 | Aromatic ring stretching |

| 1377 | CH₃ bending |

| 1201 | C-N stretching |

| 1103 | |

| 1063 | |

| 810 | C-H bending (out-of-plane) |

| 772 | C-H bending (out-of-plane) |

Data sourced from the characterization of synthesized 1,3-dimethylalloxazine. amazonaws.com

These vibrational modes provide a unique fingerprint for the 1,3-dimethylalloxazine molecule, allowing for its unambiguous identification.

Analysis of Intermolecular Interactions via Vibrational Shifts

The vibrational frequencies of 1,3-dimethylalloxazine are sensitive to its molecular environment, and shifts in these frequencies can be used to study intermolecular interactions. IR spectroelectrochemistry of metal complexes of 1,3-dimethylalloxazine has shown that the carbonyl stretching frequencies are particularly informative.

Upon one-electron reduction of the iridium complex [(C₅Me₅)IrCl(L)]⁺ (where L = 1,3-dimethylalloxazine), low-energy shifts of the carbonyl stretching bands in the IR spectrum were observed. rsc.org This shift is a direct consequence of the increased electron density on the alloxazine ligand framework upon reduction to its radical anion form (L⁻˙). The added electron populates a π* orbital of the ligand, which has some anti-bonding character with respect to the C=O bonds, thus weakening them and causing their vibrational frequencies to decrease. This demonstrates how changes in the electronic state, induced here by an intramolecular electron transfer from the electrode to the complex, affect the vibrational properties, mimicking the effect of strong intermolecular electronic interactions.

Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the properties of 1,3-dimethyl-alloxazine and its related complexes.

Electronic Structure and Molecular Orbital Analysis (HOMO-LUMO Gaps)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the electronic properties and reactivity of a molecule. DFT calculations are frequently used to determine the energies of these orbitals and the corresponding HOMO-LUMO energy gap. A smaller gap generally implies higher reactivity and facilitates electronic transitions.

For alloxazine (B1666890) derivatives, the nature of the frontier orbitals can vary. In many alloxazines, the highest occupied molecular orbital is a π orbital (π-HOMO), leading to a lowest-energy (π,π*) electronic transition. researchgate.net However, the presence and energy level of non-bonding orbitals (n), particularly from the nitrogen atoms, can influence the electronic structure.

In studies of metal complexes involving 1,3-dimethyl-alloxazine (DMA), the HOMO-LUMO gap is a key parameter. For instance, in charge-transfer complexes, a lower HOMO-LUMO energy gap can indicate greater stability of the complex, suggesting a more facile transfer of electron density. univ-guelma.dz Computational analyses of various complexes have shown that the specific metal and other ligands coordinated to the 1,3-dimethyl-alloxazine can significantly modulate this energy gap. univ-guelma.dzunige.ch

| Compound/Complex System | Computational Method | Finding |

| Alloxazine Derivatives | DFT | The HOMO is typically a π orbital, leading to a (π,π*) first excited state. researchgate.net |

| 1,3-Dimethylalloxazine Charge-Transfer Complexes | DFT | A lower HOMO-LUMO energy gap correlates with higher stability of the complex. univ-guelma.dz |

| Ruthenium(II) Polypyridyl Complexes with Alloxazine Ligands | DFT | The electronic distribution in the reduced state, crucial for multi-electron storage, can be modeled. researchgate.net |

Prediction of Spectroscopic Properties (e.g., UV-Vis, Fluorescence, EPR)

Time-Dependent Density Functional Theory (TD-DFT) is the primary computational method for predicting the electronic absorption (UV-Vis) and emission (fluorescence) spectra of molecules like 1,3-dimethyl-alloxazine. These calculations can predict the wavelengths of maximum absorption (λmax) and the nature of the electronic transitions involved (e.g., π→π* or n→π*).

Theoretical studies on ruthenium and tungsten complexes of 1,3-dimethyl-alloxazine have successfully used TD-DFT and other spectroscopic methods to interpret experimental UV-Vis and resonance Raman spectra. researchgate.net For instance, in a tungsten(VI) complex, (DMA)WO₂Cl₂, calculations helped to understand the electronic structure and the nature of ligand-to-metal charge transfer. researchgate.net

Furthermore, DFT calculations are invaluable for interpreting Electron Paramagnetic Resonance (EPR) spectra of radical species. When 1,3-dimethyl-alloxazine is reduced by one electron, it forms a radical anion. DFT calculations can predict the spin density distribution within this radical, which is essential for assigning the hyperfine coupling constants observed in the EPR spectrum. researchgate.net Such studies have shown that in the radical anions of copper(I) and ruthenium(II) complexes of 1,3-dimethyl-alloxazine, the unpaired electron is primarily located on the alloxazine ligand. researchgate.net

| Property | Computational Method | Key Findings |

| UV-Vis Absorption | TD-DFT | Predicts electronic transition energies and intensities, aiding the interpretation of experimental spectra for complexes. researchgate.net |

| Fluorescence | TD-DFT | Helps understand the nature of the emissive state and factors influencing fluorescence quantum yield. researchgate.net |

| EPR Spectroscopy | DFT | Calculates spin density distribution in radical anions to interpret hyperfine couplings, confirming ligand-centered reduction in certain metal complexes. researchgate.net |

Tautomerism and Conformational Analysis (e.g., Alloxazine/Isoalloxazine forms)

The tautomeric relationship between the alloxazine and isoalloxazine forms is a critical aspect of flavin chemistry. While 1,3-dimethyl-alloxazine itself is locked in the alloxazine form due to the methyl groups at the N1 and N3 positions, understanding the factors that favor one tautomer over the other is fundamental. Computational studies on the parent alloxazine have shown that the direct conversion from the alloxazine to the isoalloxazine tautomer in the ground state (S₀) has a prohibitively high activation energy, making it kinetically inaccessible. researchgate.net

However, photo-induced tautomerization can occur in the excited state (S₁). The mechanism often involves intermolecular hydrogen-bonded complexes with solvent molecules. researchgate.net Although the N1 position in 1,3-dimethyl-alloxazine is blocked by a methyl group, preventing the typical proton transfer seen in the parent compound, computational studies of related systems help to understand the general principles governing this photo-tautomerism.

Ab Initio Methods for Electronic Structure

While DFT is widely used, ab initio methods, which are based on first principles without empirical parameterization, provide a benchmark for accuracy. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and more advanced techniques are used to obtain highly accurate electronic structures.

For 1,3-dimethyl-alloxazine and its radical ions, ab initio calculations have been used to complement DFT results, particularly in understanding spin distribution. researchgate.net Comparisons between ab initio results and DFT help validate the chosen functional and basis set, ensuring the reliability of the computational predictions for properties like the spin distribution in the radical anion of alloxazine versus that of isoalloxazine (a flavosemiquinone). researchgate.net

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for mapping out the reaction pathways of 1,3-dimethyl-alloxazine, particularly in photochemical processes and redox reactions. DFT calculations can be used to locate transition states and calculate activation energies, providing a detailed picture of the reaction mechanism.

For instance, the mechanism of photo-induced tautomerism in related alloxazines has been explored computationally, revealing the role of solvent-assisted proton transfer in the excited state. researchgate.net In the context of metal complexes, computational studies have been instrumental in understanding whether a reduction is metal-centered or ligand-centered. For a series of complexes including [(DMA)Cu(PPh₃)₂]⁺, [(DMA)Ru(bpy)₂]²⁺, and (DMA)WO₂Cl₂, computational analysis showed that for the copper and ruthenium complexes, reduction is ligand-centered, while for the tungsten complex, it is metal-centered. researchgate.net This distinction is critical for designing complexes with specific redox properties for applications in catalysis or electron storage. researchgate.netosti.govosti.gov

Molecular Dynamics Simulations for Intermolecular Interactions

Molecular Dynamics (MD) simulations can provide insights into the dynamic behavior of 1,3-dimethyl-alloxazine and its interactions with its environment, such as solvent molecules. While specific MD studies focusing solely on 1,3-dimethyl-alloxazine are not prominently detailed in the searched literature, the principles are widely applied to similar molecules. MD simulations can model how solvent polarity and hydrogen-bonding capacity affect the stability and spectroscopic properties of the molecule, which is consistent with experimental observations of solvatochromic shifts in alloxazine derivatives. researchgate.net These simulations can reveal the structure and dynamics of the solvent shell around the solute, explaining how intermolecular forces influence reaction pathways, such as photo-tautomerization. researchgate.net

Chemical Reactivity and Transformations

Redox Chemistry and Electrochemistry

The redox activity of 1,3-dimethylalloxazine is a cornerstone of its chemical identity, enabling its participation in a variety of electron transfer reactions. This is largely attributed to the alloxazine (B1666890) ring system, which can readily accept and stabilize electrons.

1,3-dimethylalloxazine and its derivatives can undergo reversible one-electron reduction to form stable radical anions. acs.orgrsc.orgrsc.orgresearchgate.net This process is often ligand-centered, particularly when the alloxazine moiety is part of a metal complex. acs.orgnih.gov The stability of the resulting radical anion, a flavosemiquinone analogue, allows for detailed spectroscopic and electrochemical studies. acs.orgnih.gov For instance, in metal complexes with copper(I) and ruthenium(II), the one-electron reduction is centered on the 1,3-dimethylalloxazine ligand. acs.orgnih.gov This reversibility is a key feature, making it a valuable component in redox-active systems. Electrochemical studies, such as cyclic voltammetry and polarography, have demonstrated these largely reversible one-electron reduction processes, leading to the formation of radical species. rsc.orgrsc.orgresearchgate.net

1,3-dimethylalloxazine can form electron donor-acceptor (EDA) complexes, which influences its reactivity and catalytic activity. researchgate.netoup.com In these complexes, the alloxazine derivative acts as an electron acceptor. The formation of an EDA complex can be a crucial step in catalytic cycles, including those driven by visible light. researchgate.netrsc.org For example, the catalytic behavior of 1,3-dimethylalloxazine in the redox reaction between methylene (B1212753) blue and ascorbic acid has been examined, where it demonstrated enzyme-like characteristics, including an optimal pH for the reaction, highlighting the role of EDA complex formation. researchgate.net This ability to form EDA complexes is fundamental to its application in photocatalysis, where it can facilitate electron transfer from a donor to an acceptor upon photoexcitation.

1,3-dimethylalloxazine serves as a versatile redox-active ligand, coordinating with a variety of transition metals, including copper(I), ruthenium(II), tungsten(VI), iridium(III), and rhodium(III). acs.orgrsc.orgresearchgate.netnih.gov It typically coordinates to metal centers as an O⁴,N⁵-chelating species. acs.orgresearchgate.netnih.gov The resulting metal complexes exhibit interesting electrochemical properties, where the site of reduction—either the metal center or the alloxazine ligand—can be controlled by the choice of the metal and its oxidation state.

Below is a table summarizing the characteristics of some metal complexes of 1,3-dimethylalloxazine (DMA).

| Complex | Metal Center | Coordination Mode | Reduction Center | Solvent for Reversible Reduction |

| (DMA)Cu(PPh₃)₂ | Copper(I) | O⁴,N⁵-chelate | Ligand (DMA) | THF |

| (DMA)Ru(bpy)₂₂ | Ruthenium(II) | O⁴,N⁵-chelate | Ligand (DMA) | THF |

| (DMA)WO₂Cl₂ | Tungsten(VI) | O⁴,N⁵-chelate | Metal (W) | CH₂Cl₂ (at 198 K) |

| (DMA)IrIIICp*Cl | Iridium(III) | O⁴,N⁵-chelate | Ligand (DMA) | Not specified |

Data sourced from multiple studies. acs.orgresearchgate.netnih.gov

The electrochemical properties of 1,3-dimethylalloxazine and its metal complexes are typically investigated in non-aqueous solvents to avoid protonation events that can complicate the redox behavior. Solvents such as tetrahydrofuran (B95107) (THF), dichloromethane (B109758) (CH₂Cl₂), dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO) are commonly used. acs.orgnih.govrsc.org In THF, the one-electron reduction of copper(I) and ruthenium(II) complexes of 1,3-dimethylalloxazine is reversible at room temperature. acs.orgnih.gov For the tungsten(VI) complex, this reversible reduction is observed in CH₂Cl₂ at a low temperature of 198 K. acs.orgnih.gov The choice of solvent can influence the stability of the reduced species and the reversibility of the redox processes. For instance, a study on a derivative, 7,8-dihydroxy-1,3-dimethylalloxazine, showed that the addition of a base in DMSO significantly shifted the reduction potential to more negative values. rsc.org

Photoreactivity and Photochemistry (Non-Biological Context)

Beyond its ground-state redox chemistry, 1,3-dimethylalloxazine exhibits significant reactivity upon photoexcitation, positioning it as a valuable component in photocatalysis.

1,3-dimethylalloxazine serves as a model compound for flavin mononucleotide (FMN) in studies of photocatalysis. researchgate.net It can participate in photoredox reactions where, upon absorption of visible light, it transitions to an excited state with enhanced redox potentials. researchgate.netprinceton.edu This excited state can then engage in single-electron transfer (SET) processes with organic substrates. princeton.edu

The photocatalytic activity of alloxazine derivatives is being explored in various organic transformations. For instance, flavin derivatives have been developed as photocatalytic systems for the chemoselective aerobic visible-light oxidation of alcohols to aldehydes and ketones. researchgate.net In dual catalytic systems, 1,3-dimethylalloxazine can work in concert with other catalysts, such as copper, to achieve transformations like the C-H arylation of azoles. rsc.org The mechanism often involves the formation of an EDA complex in the excited state, facilitating electron transfer and the generation of reactive radical intermediates. researchgate.net

The versatility of alloxazines as photoredox catalysts stems from their tunable redox properties through structural modification and their ability to operate under mild, visible-light-driven conditions, offering a metal-free or metal-cooperative catalytic approach. researchgate.netrsc.org

Singlet Oxygen Production

1,3-Dimethylalloxazine is recognized as an efficient photosensitizer for the generation of singlet oxygen (¹O₂). When irradiated with light, typically in the UV-A or blue region of the spectrum, the molecule absorbs a photon and transitions to an excited singlet state. Through a process known as intersystem crossing (ISC), this excited singlet state can convert to a longer-lived excited triplet state. It is this triplet state of 1,3-dimethylalloxazine that transfers its energy to ground-state molecular oxygen (triplet state), resulting in the formation of the highly reactive singlet oxygen.

The efficiency of this process is quantified by the singlet oxygen quantum yield (ΦΔ), which represents the fraction of absorbed photons that result in the formation of a singlet oxygen molecule. Tetramethylalloxazines, which are structurally similar to 1,3-dimethylalloxazine, have demonstrated high quantum yields for singlet oxygen generation. For comparison, other alloxazine derivatives have shown ΦΔ values as high as 0.771 in dichloromethane. The high intersystem crossing yields of alloxazines, such as 0.71 for 7,8-dimethylalloxazine in acetonitrile, contribute to their effectiveness as singlet oxygen generators. This property is significant in various photochemical applications.

Photo-induced Tautomerization

Under specific, non-biological conditions, alloxazines can undergo photo-induced tautomerization. This process involves the transfer of protons within the molecule in the excited state, leading to the formation of an isoalloxazine tautomer. This transformation is often observed in the presence of compounds like acetic acid, which can facilitate the double proton transfer. While this phenomenon has been studied for alloxazine itself, which shows a change from its characteristic alloxazinic emission to an "isoalloxazine" emission, it is not observed for all its derivatives. For instance, lumichrome (B1664701) (7,8-dimethylalloxazine) does not exhibit this photo-induced tautomerization. The tautomerization process is influenced by the molecular structure and the surrounding chemical environment.

Reactions with Other Chemical Species

Coordination Chemistry with Metal Ions

1,3-Dimethylalloxazine (DMA) acts as a versatile ligand in coordination chemistry, forming complexes with a variety of transition metals through its O⁴ and N⁵ atoms.

Copper (Cu): A copper(I) complex, (DMA)Cu(PPh₃)₂, has been synthesized and characterized. In this complex, the DMA ligand is chelated to the copper ion. Electrochemical studies reveal that the one-electron reduction of this complex is a ligand-centered process, meaning the added electron resides on the DMA ligand rather than the copper ion.

Ruthenium (Ru): A ruthenium(II) complex, (DMA)Ru(bpy)₂₂, has also been prepared. Similar to the copper complex, the DMA ligand is O⁴-N⁵ chelated to the ruthenium center. Spectroelectrochemical analysis shows that, like the copper complex, the reduction is ligand-centered.

Tungsten (W): The tungsten(VI) complex, (DMA)WO₂Cl₂, demonstrates a different electronic behavior upon reduction. X-ray crystal structure analysis confirmed the O⁴-N⁵ chelation, revealing a relatively short W-O⁴ bond and a notably long W-N⁵ bond. This elongated bond is attributed to steric repulsion between an oxo ligand and the H⁶ atom of the DMA. In contrast to the copper and ruthenium complexes, the one-electron reduction of the tungsten complex is metal-centered, with the electron being added to the tungsten ion.

Iridium (Ir): An iridium(III) complex with DMA, (DMA)IrCp*Cl, has been synthesized and its structure confirmed by crystal structure analysis. In this organometallic compound, the DMA again acts as an O⁴-N⁵ chelate donor.

Nickel (Ni): Nickel complexes with alloxazine derivatives have been synthesized, highlighting the versatility of the alloxazine scaffold in forming polymetallic structures. For example, a triangular nickel complex has been created using a hybrid catechol-alloxazine ligand.

Table 1: Coordination Complexes of 1,3-Dimethylalloxazine (DMA)

| Metal Ion | Complex Formula | Reduction Center | Reference |

|---|---|---|---|

| Copper(I) | (DMA)Cu(PPh₃)₂ | Ligand-centered | |

| Ruthenium(II) | (DMA)Ru(bpy)₂₂ | Ligand-centered | |

| Tungsten(VI) | (DMA)WO₂Cl₂ | Metal-centered |

Reactions at Specific Positions of the Heterocyclic Ring System

The heterocyclic ring system of alloxazine and its derivatives can undergo functionalization, although the aromatic ring is generally considered inert towards post-functionalization.

N-alkylation: Direct alkylation of alloxazines can lead to a mixture of products substituted at the N-1 and N-3 positions. However, mechanochemical methods have been developed for the N-alkylation of alloxazine derivatives. For instance, the mechanochemical reaction of 7,8-dimethylalloxazine with ethyl bromide under liquid-assisted grinding (LAG) conditions yields both bis- and mono-alkylated products, with 1,3-diethylall

Applications in Materials Science and Chemical Systems

Functional Materials Development

The development of novel functional materials is critical for advancements in electronics and energy storage. Alloxazine (B1666890) derivatives are being investigated for their potential contributions in these areas.

While direct applications of 1,3-dimethyl-alloxazine in organic field-effect transistors (OFETs) are not extensively documented, the fundamental properties of the alloxazine core make it a molecule of interest for organic electronics. nih.govfrontiersin.orgrsc.org The performance of organic semiconductors is heavily dependent on the molecule's ability to transport charge, which is influenced by its electronic structure and intermolecular packing in the solid state.

Alloxazine derivatives possess key characteristics relevant to organic dyes and semiconductors. Their extended π-conjugated system is responsible for strong absorption of UV-visible light, a primary requirement for any dye. The photophysical properties, such as fluorescence and the ability to generate excited triplet states, are tunable through chemical modification. nih.govrsc.orgresearchgate.net For instance, studies on various dimethyl-substituted alloxazines show that the substitution pattern significantly impacts their spectroscopic parameters. Research on related phenazine-based donor-acceptor molecules has demonstrated their potential as solid-state emitters with aggregation-induced emission (AIE) characteristics, making them suitable for optoelectronic applications. rsc.org The inherent polarity and potential for hydrogen bonding in the alloxazine structure could be leveraged to control molecular packing, a critical factor for achieving high charge carrier mobility in organic semiconductors. These dye-like properties suggest a potential for 1,3-dimethyl-alloxazine to be used in applications like dye-sensitized solar cells or as a component in more complex organic electronic materials, though this remains an area for future exploration. mdpi.com

| Compound | Key Photophysical Property | Potential Application Area | Source |

|---|---|---|---|

| Naphtho[2,3-g]pteridine-2,4(1H,3H)-dione | Studied for fluorescence and excited-state proton transfer. | Redox-sensitive fluorescent probes. | nih.gov |

| 1,3-dimethyl-5-deazaalloxazine | Characterized for pH-dependent absorption and fluorescence; cation form has low fluorescence. | pH-sensitive molecular switches. | rsc.orgresearchgate.net |

| Phenazine–amine derivatives | Exhibit intramolecular charge transfer (ICT) and aggregation-induced emission (AIE). | Solid-state emitters in optoelectronics. | rsc.org |

One of the most promising applications of alloxazine derivatives is in aqueous organic redox flow batteries (RFBs), which are a scalable solution for large-scale energy storage from renewable sources like solar and wind. The core principle of an RFB is the storage of energy in chemical electrolytes that are held in external tanks and pumped through an electrochemical cell where oxidation and reduction reactions occur.

Inspired by the redox activity of vitamin B2 (riboflavin), which has an isoalloxazine core, researchers have developed high-performance aqueous RFBs using an alloxazine-based organic electrolyte. A key example is the use of alloxazine 7/8-carboxylic acid (ACA), which is highly soluble in alkaline solutions. This molecule serves as the negative electrolyte (anolyte). When paired with a ferrocyanide positive electrolyte (catholyte), the resulting battery exhibits excellent performance characteristics.

Key research findings have demonstrated that an RFB using an alkaline-soluble alloxazine derivative can achieve:

High Open-Circuit Voltage : Approaching 1.2 V.

Exceptional Efficiency : Current efficiency exceeding 99.7%.

High Capacity Retention : Over 99.98% per cycle, indicating remarkable stability over hundreds of cycles.

The alloxazine molecule undergoes a reversible two-electron, two-proton redox reaction, which is crucial for the battery's function. This system's advantages include the low cost and high natural abundance of the elements used in the organic molecule (carbon, hydrogen, nitrogen, oxygen) and the potential for molecular tuning to further improve battery voltage and other performance metrics.

| Parameter | Value/Metric | Significance | Source |

|---|---|---|---|

| Anolyte | Alloxazine 7/8-carboxylic acid (ACA) | Biologically-inspired, highly soluble in alkaline electrolyte. | |

| Catholyte | Potassium ferrocyanide (K4Fe(CN)6) | Stable, well-known redox couple. | |

| Open-Circuit Voltage | ~1.2 V | High for an aqueous organic system. | |

| Current Efficiency | > 99.7% | Minimal side reactions and low crossover. | |

| Capacity Retention | > 99.98% per cycle | Excellent long-term stability and cycle life. |

Supramolecular Assemblies and Host-Guest Chemistry (Non-Biological)

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces. rsc.orgmdpi.com These interactions are central to the formation of ordered structures in host-guest chemistry. While the alloxazine structure, with its hydrogen bond donors and acceptors and its flat aromatic surface, is theoretically an excellent candidate for forming such assemblies, its application in non-biological supramolecular materials science is not yet well-established in scientific literature. The potential exists for 1,3-dimethyl-alloxazine to act as a "guest" molecule within larger macrocyclic "hosts" or to self-assemble into larger, ordered structures, but specific examples in a non-biological context are currently lacking.

Use as Chemical Probes or Sensors (Non-Biological, e.g., Metal Ion Sensors)

The development of fluorescent chemical sensors is a significant area of analytical chemistry, with applications in environmental monitoring and industrial process control. core.ac.ukmdpi.com These sensors typically consist of a fluorophore (a light-emitting molecule) linked to a recognition unit that selectively binds to a target analyte, such as a metal ion. nih.govmdpi.comnih.gov This binding event causes a change in the fluorescence (e.g., turning it "on" or "off," or shifting its color), which can be measured.

Alloxazine derivatives are known to be fluorescent. However, the use of 1,3-dimethyl-alloxazine or other alloxazines as the core fluorophore in synthetic, non-biological chemical sensors for analytes like metal ions has not been widely reported. While one study noted the potential of a related derivative as a "redox-sensitive fluorescent probe," its evaluation was performed in a biological context (red blood cells). nih.gov Therefore, its application as a non-biological chemical sensor remains a field open to investigation.

Catalysis (Non-Biological, e.g., Hydride Transfer, Photo-oxidation)

The redox properties of alloxazines make them attractive candidates for catalysis. Their ability to accept and donate electrons, either in single-electron or two-electron steps, is fundamental to many catalytic cycles.

In the realm of photocatalysis, alloxazine and its derivatives are being explored as efficient, metal-free photocatalysts. Upon absorption of light, the alloxazine molecule is promoted to an excited state with enhanced oxidizing or reducing power. Research has shown that functionalized deazaalloxazines, which share the core heterocyclic structure, can act as potent catalysts for photoredox reactions, facilitating organic transformations using visible light as a renewable energy source. nih.gov For example, they have been used in reactions that proceed via a single electron transfer (SET) mechanism. nih.gov Furthermore, alloxazine derivatives have been identified as highly efficient photosensitizers for the generation of singlet oxygen, a reactive species used in photo-oxidation reactions.

The involvement of alloxazines in hydride transfer reactions—the transfer of a proton and two electrons—is well-known in a biological context (e.g., with NADH). In non-biological systems, alloxazine-based ligands have been incorporated into metal complexes, such as ruthenium, to create catalysts for the oxidation of NADH, demonstrating their ability to facilitate hydride transfer processes. chemrxiv.org The ability of the alloxazine ligand to undergo tautomerization was shown to be crucial for this photocatalytic activity. However, the use of 1,3-dimethyl-alloxazine itself as a direct, metal-free catalyst for non-biological hydride transfer reactions is not extensively documented. semanticscholar.orgnih.govrsc.orgnih.gov

| Catalytic Process | Role of Alloxazine Derivative | Example/Finding | Source |

|---|---|---|---|

| Photoredox Catalysis | Acts as a metal-free photocatalyst, initiating reactions via Single Electron Transfer (SET) upon light absorption. | 5-aryldeazaalloxazines synthesized as novel catalysts for photoredox reactions. | nih.gov |

| Photo-oxidation | Functions as a photosensitizer to generate singlet oxygen. | Demonstrated high efficiency as singlet oxygen photosensitizers. | |

| Hydride Transfer (in complexes) | Serves as a redox-active ligand in a metal complex to facilitate oxidation of hydride donors. | Ruthenium complexes with alloxazine-based ligands catalyze the photocatalytic oxidation of NADH. | chemrxiv.org |

Future Research Directions

Development of Novel Synthetic Strategies for Advanced Derivatives

While foundational methods for synthesizing alloxazine (B1666890) structures exist, the future necessitates the development of more sophisticated and efficient synthetic strategies. A primary goal is to devise methods that allow for precise control over the introduction of various functional groups onto the alloxazine core. This will enable the creation of a diverse library of 1,3-dimethylalloxazine derivatives with finely tuned properties.

Future research should focus on exploring novel catalytic systems, including transition metal catalysts and organocatalysts, to facilitate previously challenging chemical transformations. The development of one-pot synthesis procedures and multi-component reactions would significantly enhance efficiency and reduce waste, aligning with the principles of green chemistry. researchgate.net Strategies like those used for synthesizing other heterocyclic compounds, such as nih.govresearchgate.net-oxazine and 1,3,4-thiadiazine derivatives, could provide inspiration for new synthetic routes. ijrpr.combiointerfaceresearch.com For instance, the use of ultrasound-mediated condensation or visible-light and enzyme catalysis in one-pot syntheses are promising avenues. researchgate.net The synthesis of advanced derivatives could also benefit from techniques used to create complex structures like triazolo[3,4-b] nih.govresearchgate.netijrpr.com thiadiazines and carbazole-9-thiocarbohydrazide, which involve multi-step reactions and the use of specific reagents to build complex heterocyclic systems. biointerfaceresearch.com

A significant challenge lies in the selective functionalization of the benzene (B151609) ring of the alloxazine system. Research into regioselective C-H activation and functionalization reactions would be highly valuable, allowing for the direct attachment of substituents at specific positions, thereby influencing the molecule's electronic and steric properties.

Exploration of Unique Electronic and Photophysical Phenomena

The alloxazine scaffold is known for its rich electronic behavior, and the 1,3-dimethyl derivative is no exception. A deeper understanding of its excited-state dynamics, including fluorescence and phosphorescence, is crucial for unlocking its full potential in photophysical applications. Future research should aim to systematically investigate how different substituents on the alloxazine ring influence its absorption and emission properties, quantum yields, and excited-state lifetimes.

Of particular interest is the exploration of phenomena such as thermally activated delayed fluorescence (TADF) and room-temperature phosphorescence (RTP) in novel 1,3-dimethylalloxazine derivatives. By carefully designing molecules with specific electron donor-acceptor characteristics, it may be possible to achieve highly efficient light emission, making them suitable for applications in organic light-emitting diodes (OLEDs).

Furthermore, the redox properties of 1,3-dimethylalloxazine warrant further investigation. The alloxazine/isoalloxazine ring system is a key component in biologically important redox coenzymes like FMN and FAD. acs.orgnih.gov Understanding the electrochemical behavior of tailored derivatives could lead to their use as catalysts, in energy storage systems, or as sensors for detecting specific analytes through redox-triggered changes in their optical or electronic properties.

Integration into Emerging Functional Materials

The unique properties of 1,3-dimethylalloxazine make it an attractive building block for a new generation of functional materials. A significant area of future research will be the incorporation of 1,3-dimethylalloxazine units into polymers, metal-organic frameworks (MOFs), and other supramolecular assemblies.

By polymerizing monomers containing the 1,3-dimethylalloxazine moiety, it may be possible to create materials with tailored electronic, optical, and mechanical properties. These materials could find applications as organic semiconductors, in electrochromic devices, or as components in sensors. The incorporation of alloxazine derivatives into MOFs could lead to materials with high porosity and specific recognition sites, making them suitable for gas storage, separation, and catalysis.

Another promising avenue is the development of alloxazine-based liquid crystals. By attaching long alkyl chains or other mesogenic groups to the 1,3-dimethylalloxazine core, it may be possible to induce liquid crystalline phases, which could be utilized in display technologies and optical switching devices. The potential for alloxazine to be used as an energy storage material has also been noted, with functionalization by electron-donating groups leading to improved performance. acs.orgnih.gov

Computational Design of Alloxazine-Based Molecules with Tailored Properties

Computational chemistry offers a powerful tool for accelerating the discovery and design of new 1,3-dimethylalloxazine derivatives with specific functionalities. mdpi.comzib.denih.gov The use of quantum chemical methods, such as Density Functional Theory (DFT), can provide deep insights into the electronic structure, spectroscopic properties, and reactivity of these molecules before they are synthesized in the lab.

Future computational studies should focus on establishing clear structure-property relationships. nih.gov By systematically modeling a wide range of derivatives, researchers can predict how different substituents will affect properties such as absorption and emission wavelengths, redox potentials, and excited-state energies. This predictive capability will guide synthetic chemists in prioritizing the most promising candidates for experimental investigation, saving time and resources. mdpi.com

Molecular dynamics (MD) simulations can be employed to study the behavior of 1,3-dimethylalloxazine derivatives in different environments, such as in solution or within a material matrix. mdpi.com These simulations can provide information on molecular conformation, intermolecular interactions, and transport properties, which are crucial for understanding the performance of these molecules in practical applications. The combination of quantum chemistry and molecular dynamics will be a key strategy for the rational design of the next generation of alloxazine-based materials.

Advanced Spectroscopic Characterization Techniques for Complex Systems

To fully understand the behavior of 1,3-dimethylalloxazine and its derivatives in complex systems, the application of advanced spectroscopic techniques is essential. arxiv.org While standard techniques like UV-Vis absorption and fluorescence spectroscopy provide valuable information, more sophisticated methods are needed to probe the intricate details of their photophysical and photochemical processes.

Time-resolved spectroscopic techniques, such as transient absorption and time-correlated single-photon counting, can be used to monitor the dynamics of excited states with femtosecond to microsecond resolution. These experiments can reveal the rates of intersystem crossing, internal conversion, and energy transfer, providing a complete picture of the deactivation pathways of the excited molecule.

Q & A

Basic Research Questions

Q. What are the optimal solvent systems and reaction conditions for synthesizing 1,3-dimethylalloxazine derivatives?

- Methodological Answer : Synthesis optimization can be achieved by testing polar aprotic solvents (e.g., 1,4-dioxane, DCM) and adjusting reaction stoichiometry. For example, 1,4-dioxane yielded a 91% product yield in allylation reactions, while DCM resulted in no product formation . Temperature control (e.g., reflux conditions) and catalyst selection (e.g., Lewis acids) should also be systematically evaluated. Reference databases like Reaxys or SciFinder can provide historical reaction data for benchmarking .

Q. How can researchers validate the purity and structural integrity of 1,3-dimethylalloxazine during synthesis?

- Methodological Answer : Use high-resolution mass spectrometry (HRMS) to confirm the exact mass (e.g., 214.0464 Da for alloxazine derivatives) . Pair this with -NMR and -NMR to verify functional groups and stereochemistry. For impurities, employ HPLC with UV-Vis detection, referencing protocols from pharmacological studies on alloxazine’s cyclic AMP modulation .

Q. What experimental precautions are critical when handling 1,3-dimethylalloxazine in vitro?

- Methodological Answer : Use PPE (gloves, lab coats, goggles) to avoid skin/eye contact. Store waste separately for professional disposal, as per safety guidelines for structurally similar compounds like 1,3-dioxolane derivatives . Conduct stability tests under varying pH and temperature conditions to identify decomposition pathways.

Advanced Research Questions

Q. How does 1,3-dimethylalloxazine interact with adenosine receptors, and what methodological approaches can resolve contradictory potency data?

- Methodological Answer : Alloxazine acts as an A2B receptor antagonist (IC = 2.9 μM for cAMP inhibition) but shows cross-reactivity with novel P2 receptors in NG108-15 cells . To resolve contradictions:

- Perform RT-PCR to quantify receptor subtype expression (e.g., A2A vs. A2B) .

- Use competitive binding assays with selective antagonists (e.g., CGS21680 for A2A) to isolate target interactions.

- Apply molecular docking (AutoDock 4.2 or GOLD 5.2.2) to model binding affinities and compare with experimental IC values .

Q. What computational strategies are effective for predicting the drug-likeness and toxicity of 1,3-dimethylalloxazine derivatives?

- Methodological Answer :

- Calculate Lipinski’s Rule of Five parameters (e.g., logP, molecular weight) using SwissADME, ensuring ≤1 violation for oral bioavailability .

- Predict toxicity via ProTox-II, focusing on hepatotoxicity and mutagenicity endpoints .

- Validate docking results (e.g., binding energy ≤ -8 kcal/mol) against crystallographic data from kinase profiling studies .

Q. How can voltammetric techniques be adapted to detect 1,3-dimethylalloxazine in complex biological matrices?

- Methodological Answer : Employ indirect detection by forming electroactive adducts (e.g., alloxazine-OPD adducts) and using glassy carbon electrodes. Optimize scan rates (e.g., 50–100 mV/s) and pH (5–7) to enhance sensitivity, as demonstrated in alloxan detection studies . Pair with UV-Vis spectroscopy (λ = 450–500 nm) for cross-validation .

Q. What strategies address discrepancies in molecular docking results for alloxazine derivatives targeting antitumor pathways?

- Methodological Answer :

- Standardize docking protocols: Use consistent software (e.g., AutoDock Vina), grid box sizes, and scoring functions .

- Include co-crystallized ligands as positive controls to validate docking accuracy.

- Perform molecular dynamics simulations (e.g., GROMACS) to assess binding stability over 100 ns trajectories .

Data Analysis and Reproducibility

Q. How should researchers statistically analyze dose-response data for 1,3-dimethylalloxazine in cyclic AMP assays?

- Methodological Answer :

- Fit data to a sigmoidal curve using nonlinear regression (e.g., GraphPad Prism) to calculate IC values .

- Apply Student’s t-test or ANOVA (p < 0.05) for inter-group comparisons.

- Report mean ± SEM and include raw data in supplementary materials to ensure reproducibility .

Q. What are best practices for synthesizing and characterizing novel alloxazine derivatives with improved pharmacokinetic profiles?

- Methodological Answer :

- Use parallel synthesis to generate a library of derivatives (≥10 compounds) with varied substituents .

- Characterize solubility (shake-flask method) and permeability (Caco-2 assays) .

- Publish full spectral data (NMR, HRMS) and HPLC chromatograms in open-access repositories .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes